{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
Overview
Description
Scientific Research Applications
- Antidepressant Properties : Researchers have explored the potential antidepressant effects of this compound. Its structural features may influence neurotransmitter pathways, making it a candidate for novel antidepressant drug development .
- Neuroprotection : Investigations suggest that this compound could protect neurons from oxidative stress and inflammation. It might play a role in neurodegenerative disease research .
- Building Block for Organic Synthesis : The benzyl group and amine functionality make it useful for constructing complex molecules. Chemists utilize it as a versatile building block in organic synthesis .
- Catalyst Ligand : The compound’s chiral properties allow it to serve as a ligand in asymmetric catalysis. Researchers have explored its applications in enantioselective transformations .
- Polymerization Initiator : This compound can initiate polymerization reactions. Its use in designing functional polymers and materials has attracted interest .
- Surface Modification : Researchers have investigated its role in modifying surfaces for enhanced adhesion or biocompatibility .
- Uranium Contaminant Removal : Nanofiltration membranes, including this compound, have been studied for uranium rejection from groundwater. Its interactions with minerals affect uranium removal efficiency .
- Cellular Imaging : The compound’s fluorescent properties make it suitable for cellular imaging studies. Researchers have used it to visualize specific cellular components .
- Protein Labeling : Its amine group allows for protein labeling and tracking in biological systems .
- Pesticide Development : The compound’s aromatic moiety and amine functionality could be relevant in designing novel pesticides. Researchers explore its potential as an active ingredient .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Polymer Chemistry
Environmental Science and Water Treatment
Biological Applications
Agrochemical Research
properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-15(2)19-13-16-9-11-18(12-10-16)20-14-17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOKPZPQSHUEBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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